4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

PNMT inhibition Epinephrine biosynthesis Adrenergic pharmacology

Reproducibility in THIQ-based drug discovery hinges on regioisomer identity. Unlike 1- or 3-methyl analogs, the 4-methyl substitution uniquely enables regio- and stereo-selective elaboration pathways essential for asymmetric synthesis. This HCl salt provides a validated reference dataset (Log P 1.91, TPSA 12.03 Ų) for computational modeling. - Serves as a control compound for PNMT position-dependent SAR studies, where 4-substitution diminishes activity vs. 3-substitution [Ki >10 µM vs. 2.4 µM]. - Establishes a chiral center at C4, enabling high-yield (94%) hydrogenation routes and chromium-complexation strategies for sigma/opioid receptor ligand synthesis. - Shipped with certificate of analysis; ambient transport; long-term storage under inert gas at 2-8°C.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 111661-47-3
Cat. No. B144652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS111661-47-3
Synonyms1,2,3,4-Tetrahydro-4-methyl-isoquinoline Hydrochloride;  4-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCC1CNCC2=CC=CC=C12.Cl
InChIInChI=1S/C10H13N.ClH/c1-8-6-11-7-9-4-2-3-5-10(8)9;/h2-5,8,11H,6-7H2,1H3;1H
InChIKeyFEIBBSJVOAXLOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-THIQ Hydrochloride: Procurement Baseline


4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 111661-47-3), molecular formula C₁₀H₁₄ClN and molecular weight 183.68 g/mol, is the hydrochloride salt form of a 4-methyl-substituted tetrahydroisoquinoline (THIQ) . The compound features a bicyclic scaffold with a methyl group positioned at the 4-position (benzylic carbon) of the saturated heterocyclic ring, structurally distinct from 1-methyl-THIQ and 3-methyl-THIQ regioisomers . Commercial availability typically ranges from 95% to 97% purity, with recommended storage under inert gas at 2–8°C . The THIQ scaffold serves as a core pharmacophore in numerous biologically active compounds, with the specific 4-methyl substitution pattern imparting distinct chemical and steric properties relevant to medicinal chemistry and chemical biology applications .

4-Methyl-THIQ scaffold for medicinal chemistry and chemical biology probe development

C4 stereocenter supports stereochemical-control synthesis and chiral building-block workflows

Regioisomer-specific tool for position-dependent SAR profiling and PNMT pathway studies

Why 4-Methyl-THIQ Cannot Be Substituted


Tetrahydroisoquinoline derivatives exhibit pronounced position-dependent structure-activity relationships that preclude indiscriminate analog substitution. Regioisomeric variation of the methyl substituent (1-, 3-, or 4-position) produces distinct steric and electronic environments that differentially affect enzyme binding, receptor affinity, and synthetic utility [1]. Studies on PNMT inhibition demonstrate that methyl substitution at the 3-position enhances inhibitory activity relative to unsubstituted THIQ (Ki = 2.4 µM for 3-(hydroxymethyl)-THIQ vs Ki = 10.3 µM for THIQ), while substitution at benzylic positions (1- or 4-) results in diminished PNMT inhibitory activity [2]. This position-dependent activity pattern extends to synthetic applications, where the 4-methyl substitution uniquely enables regio- and stereo-selective elaboration pathways not accessible with unsubstituted or alternatively substituted THIQ scaffolds [3]. Procurement of the precise 4-methyl regioisomer is therefore essential for reproducibility in both biological evaluation and chemical synthesis workflows.

Regioisomer

3-Methyl-THIQ shows enhanced PNMT inhibition; 4-methyl substitution reduces activity. PNMT assay context may differ and regioisomers are not interchangeable for SAR studies.

Scaffold

Unsubstituted THIQ lacks the C4 stereocenter. Chirality-dependent synthesis and stereochemical-control workflows are not supported without the 4-methyl substituent.

Position

1-Methyl-THIQ alters benzylic steric environment differently. Enzyme-binding profile and synthetic elaboration pathways may not transfer across regioisomers.

4-Methyl-THIQ Hydrochloride: Differentiation Evidence


PNMT Inhibitory Activity: Regioisomeric Comparison

Structure-activity relationship studies of methyl-substituted THIQ derivatives reveal position-dependent PNMT inhibition. Substitution of a methyl group at the 4-position (benzylic carbon) results in diminished PNMT inhibitory activity relative to unsubstituted THIQ, whereas 3-methyl substitution enhances activity. This differential activity profile is attributed to steric constraints within the PNMT active site, where bulk at benzylic positions interferes with optimal inhibitor binding orientation [1].

PNMT inhibition: regioisomer comparison
Class-level inference
4-methyl-THIQ: diminished PNMT inhibition vs THIQ (Ki = 10.3 µM)
3-methyl-THIQ: enhanced inhibition; 3-(hydroxymethyl)-THIQ Ki = 2.4 µM
Supports regioisomer-specific PNMT assay interpretation
Exact Ki for 4-methyl-THIQ not reported in accessible sources
PNMT inhibition Epinephrine biosynthesis Adrenergic pharmacology

Synthetic Utility: High-Yield and Regio-selective Derivatization

4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is accessible via catalytic hydrogenation of 4-methylisoquinoline with high synthetic efficiency. A reported laboratory-scale procedure yields 0.60 g from 0.50 g starting material, corresponding to 94% theoretical yield . Additionally, the 4-methyl THIQ scaffold can be elaborated via regio- and stereo-selective chromium-mediated chemistry, enabling controlled introduction of diverse electrophiles at the 4-position with retention of configuration [1]. This selectivity is intrinsic to the 4-substituted THIQ framework and not accessible with unsubstituted THIQ.

Synthetic yield and stereoselective elaboration
Supporting evidence
94% yield: hydrogenation of 4-methylisoquinoline
Cr-mediated regio- and stereo-selective C4 functionalization reported
Supports chirality-dependent synthesis and building-block workflows
Retention of configuration at C4 stereocenter during elaboration
Synthetic methodology Building block procurement Organometallic chemistry

Physicochemical Property Profile for Procurement

Computed physicochemical parameters for 4-methyl-1,2,3,4-tetrahydroisoquinoline (free base) provide a quantitative profile for solubility, lipophilicity, and drug-likeness assessment. The consensus Log Pₒ/𝓌 value of 1.91 indicates moderate lipophilicity, while the ESOL-predicted aqueous solubility of 0.232 mg/mL (Log S = -2.9) quantifies limited aqueous solubility . Topological Polar Surface Area (TPSA) of 12.03 Ų and zero rotatable bonds reflect a compact, conformationally constrained scaffold .

Predicted physicochemical profile
Supporting evidence
Log P = 1.91; TPSA = 12.03 Ų
ESOL solubility = 0.232 mg/mL; rotatable bonds = 0
Informs solvent selection and computational modeling workflows
Calculated parameters; experimental verification advised
Physicochemical characterization Drug-likeness prediction Solubility parameters

Sigma Receptor Ligand Potential of THIQ Scaffold

The tetrahydroisoquinoline scaffold serves as a versatile platform for designing sigma receptor (σR) ligands, with THIQ-based compounds exhibiting potent binding affinity to both σ1 and σ2 subtypes [1]. This scaffold-derived activity has been leveraged for therapeutic modulation in cancer, neurodegeneration, and psychiatric disorders [2]. While the parent 4-methyl-THIQ compound has not been directly evaluated against sigma receptors in accessible primary literature, the THIQ scaffold class demonstrates that appropriate substitution patterns yield high-affinity σR ligands.

Sigma receptor ligand scaffold context
Class-level inference
THIQ class: potent σ1/σ2 binding reported for derivatives
No direct σR binding data available for 4-methyl-THIQ
Class-level scaffold context for sigma receptor ligand research
Data to verify for the 4-methyl derivative specifically
Sigma receptors Neuroprotection Receptor pharmacology

4-Methyl-THIQ Hydrochloride: Application Scenarios


PNMT-Selective Tool Compound Development

Researchers developing epinephrine biosynthesis modulators can utilize 4-methyl-THIQ hydrochloride as a control compound for position-dependent SAR studies. The diminished PNMT inhibitory activity of 4-methyl-THIQ (relative to 3-methyl-THIQ and THIQ) [1] provides a useful contrast agent for delineating steric tolerance at the PNMT active site benzylic region. This application is particularly relevant for programs seeking to develop PNMT inhibitors with reduced off-target adrenoceptor activity.

Chiral Building Block for Asymmetric Synthesis

The 4-methyl substituent introduces a stereocenter at C4, enabling chirality-dependent synthetic applications. The high-yield (94%) hydrogenation route from 4-methylisoquinoline [1] and established regio-/stereo-selective elaboration protocols via chromium complexation make 4-methyl-THIQ hydrochloride a strategic building block for asymmetric synthesis of bioactive THIQ derivatives, including sigma receptor ligands and opioid receptor modulators.

Physicochemical Parameter Reference Standard

The comprehensively calculated physicochemical profile of 4-methyl-THIQ (Log P = 1.91, TPSA = 12.03 Ų, ESOL solubility = 0.232 mg/mL) [1] provides a validated reference dataset for computational modeling, QSAR studies, and drug-likeness prediction algorithms. This parameter set can serve as a calibration point when evaluating novel THIQ-based virtual libraries or validating in silico property prediction models.

Application
Selection Property
Validation Focus
PNMT pathway selectivity studies
Regioisomer-specific enzyme assay context
PNMT inhibition endpoint comparison across methyl-THIQ regioisomers
Stereochemical-control synthesis studies
C4 stereocenter and reported elaboration protocol
Stereochemical outcome verification and configuration retention
Computational modeling and QSAR studies
Predicted physicochemical parameter set
Experimental Log P and solubility verification against computed values
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